6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-2H-triazolo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-5-1-3-4(2-7-5)9-10-8-3/h1-2H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIIDEVMRSVGKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC2=NNN=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Chloro 3h 1,2,3 Triazolo 4,5 C Pyridine and Its Analogues
Classical Synthetic Approaches
Traditional methods for constructing the triazolopyridine core often rely on well-established reactions such as diazotization and cyclocondensation, which have long been fundamental to heterocyclic chemistry.
Diazotization Reactions for Triazole Ring Formation
The formation of a 1,2,3-triazole ring through the diazotization of an ortho-diamino precursor is a classic and effective strategy. This method is particularly useful for synthesizing fused 1,2,3-triazole systems. A key example involves the synthesis of tricyclic triazolo[4′,5′:4,5]furo[2,3-c]pyridines. acs.orgresearchgate.net In this process, a suitably substituted 2,3-diamino-furo[2,3-c]pyridine intermediate is treated with a diazotizing agent, typically sodium nitrite (B80452) (NaNO₂) in an acidic medium like aqueous acetic acid. acs.orgresearchgate.net
The reaction is generally performed at low temperatures, such as 0 °C, to control the reactivity of the diazonium salt intermediate. acs.org The in situ formation of the diazonium salt from one of the amino groups is followed by an intramolecular cyclization, where the adjacent amino group attacks the diazonium moiety, leading to the formation of the fused triazole ring with the elimination of water. acs.orgresearchgate.net Researchers have optimized this reaction, finding that a mixture of acetic acid and water provides a significant improvement in yield, reaching up to 70%. acs.org
Table 1: Diazotization Reaction for Triazolo[4′,5′:4,5]furo[2,3-c]pyridine Synthesis acs.org
| Starting Material | Reagents | Conditions | Product | Yield |
| 2,3-Diamino-furo[2,3-c]pyridines | 0.5 N Sodium Nitrite (NaNO₂), Acetic Acid:Water (1:1) | 0 °C, 2 h | 1H- nih.govlpnu.uanih.govTriazolo[4′,5′:4,5]furo[2,3-c]pyridines | 70% |
Cyclocondensation Strategies
Cyclocondensation reactions are a cornerstone in the synthesis of fused heterocyclic systems like triazolopyridines. These reactions involve the joining of two or more molecules to form a ring, often with the elimination of a small molecule such as water or ammonia. The synthesis of various triazolopyrimidine and triazolopyridine derivatives has been successfully achieved using this approach. researchgate.net
Major methods of synthesis include the annulation of a pyrimidine (B1678525) ring to a triazole or vice versa, and condensation with 1,3-difunctionalized substrates like dicarbonyls. researchgate.net For instance, acs.orgnih.govlpnu.uatriazolo[4,3-a]pyrimidines can be synthesized through the cyclocondensation of isoflavones with 3-amino-1,2,4-triazole in a solvent like DMSO. researchgate.net Another strategy involves the cyclocondensation of 2-(1,2,4-triazol-5-yl)acetonitriles with β-dicarbonyl compounds to construct the acs.orgnih.govlpnu.uatriazolo[1,5-a]pyridine-8-carbonitrile scaffold. lpnu.ua Three-component cyclocondensation reactions have also been developed, using 3-aminotriazole, various aldehydes, and ketene (B1206846) N,S-acetals to create novel triazolo[1,5-a]pyrimidine scaffolds. dntb.gov.ua
Modern and Advanced Synthetic Strategies
To overcome the limitations of some classical methods, such as harsh reaction conditions or long reaction times, modern synthetic strategies have been developed. These include microwave-assisted synthesis, multicomponent reactions, and catalyst-free approaches, which align with the principles of green chemistry.
Microwave-Assisted Synthesis of Triazolopyridine Derivatives
Microwave-assisted organic synthesis has become a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and reduced byproduct formation compared to conventional heating methods. nih.govnih.gov This technology has been effectively applied to the synthesis of triazolopyridine derivatives. nih.govresearchgate.net
A notable example is the microwave-mediated, catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines. nih.govresearchgate.net This tandem reaction utilizes enaminonitriles and benzohydrazides, which upon heating under microwave irradiation at 140 °C in toluene, undergo transamidation, nucleophilic addition, and subsequent condensation to yield the target compounds in good to excellent yields. nih.gov This method is valued for its broad substrate scope and good functional group tolerance. nih.gov Microwave irradiation is also employed in other synthetic steps, such as the palladium-catalyzed synthesis of acs.orgnih.govlpnu.uatriazolo[4,3-a]pyridines, where it facilitates the final dehydration step in acetic acid. organic-chemistry.org Furthermore, the initial step in the synthesis of triazolo[4′,5′:4,5]furo[2,3-c]pyridine precursors can be achieved via a microwave-assisted Groebke–Blackburn–Bienaymé reaction, completed in just 2 minutes at 80 °C. acs.org
Multicomponent Reactions (MCRs) for Scaffold Elaboration
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly efficient for building complex molecular scaffolds. researchgate.net The Groebke–Blackburn–Bienaymé (GBB) reaction, an isocyanide-based MCR, is a prominent example used in the synthesis of precursors for triazolopyridines. acs.orgresearchgate.net
In a specific application, a three-component condensation of 2-aminopyridine, pyridoxal, and an isocyanide is carried out to produce a furo[2,3-c]pyridine (B168854) skeleton. acs.orgresearchgate.net This intermediate is then subjected to further transformations, including a diazotization step, to yield the final tricyclic triazolo[4′,5′:4,5]furo[2,3-c]pyridine product. acs.orgresearchgate.net MCRs are also used to synthesize other related heterocyclic systems, such as acs.orgnih.govlpnu.uatriazolo[4,3-a]pyrimidines, via a one-pot reaction of 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate. nih.gov These methods are prized for their operational simplicity and ability to quickly generate diverse molecular structures. lpnu.uaresearchgate.net
Table 2: Example of a Multicomponent Reaction for Triazolopyridine Precursor Synthesis acs.org
| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product |
| 2-Aminopyridine | Pyridoxal hydrochloride | 1,1,3,3-Tetramethylbutyl isocyanide | Methanol, HCl/dioxane, MW, 80 °C, 2 min | Furo[2,3-c]pyridine intermediate |
Catalyst-Free and Metal-Free Approaches
Developing synthetic methods that avoid the use of metal catalysts is a key goal in green chemistry, as it prevents contamination of the final products with toxic metal residues. nih.gov Several catalyst-free and metal-free approaches for the synthesis of triazolopyridine and related structures have been reported.
An environmentally friendly, catalyst-free, and additive-free method for synthesizing 1,2,4-triazolo[1,5-a]pyridines has been established using microwave irradiation. nih.govresearchgate.net The reaction proceeds through a tandem mechanism involving enaminonitriles and benzohydrazides without the need for any catalytic system. nih.gov Another innovative metal-free approach involves the synthesis of thieno[2,3-c]pyridine (B153571) derivatives via fused 1,2,3-triazoles. This method utilizes an acid-mediated denitrogenative transformation of a thieno[2,3-c] nih.govlpnu.uanih.govtriazolo[1,5-ɑ]pyridine intermediate under mild conditions. nih.gov Additionally, electrochemistry offers a metal-free alternative; an electrochemically induced desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates provides 3-amino- acs.orgnih.govlpnu.ua-triazolo pyridines without the need for transition metals or external oxidants. organic-chemistry.org
Regioselective Synthesis and Isomer Control
The nomenclature "3H" in 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine specifies the tautomeric form where a hydrogen atom is attached to one of the nitrogen atoms of the triazole ring, a critical structural detail that governs its interactions. researchgate.net Achieving control over the final isomeric product is a central theme in the synthesis of such molecules. The formation of positional isomers is a common challenge during the manufacturing of active pharmaceutical ingredients (APIs), and controlling their presence is crucial for the quality and safety of the final drug substance. nih.gov
The synthesis of the rotachrom.comnih.govnih.govtriazolo[4,5-c]pyridine core typically involves the construction of the triazole ring onto a pre-existing pyridine (B92270) structure. One common strategy is the diazotization of an ortho-diaminopyridine derivative, followed by intramolecular cyclization. The regioselectivity of this cyclization—determining which of the amino group's nitrogen atoms closes the ring—is influenced by several factors:
Electronic Effects: The electronic properties of substituents on the pyridine ring can direct the cyclization to a specific nitrogen atom. Electron-withdrawing or -donating groups can alter the nucleophilicity of the adjacent amino groups, favoring one cyclization pathway over another.
Reaction Conditions: Temperature, pH, and the choice of solvent can significantly impact the equilibrium between different isomeric intermediates and the transition states leading to them. For instance, some cyclizations may proceed under kinetic control at lower temperatures to favor one isomer, while thermodynamic control at higher temperatures might yield a different, more stable isomer. journalagent.com
Starting Material Design: The strategic placement of functional groups on the starting materials is a key element of isomer control. In the synthesis of related pyrazolo rotachrom.comnih.govnih.govtriazines, the choice of isomeric precursors was fundamental to targeting the desired final product, although the cyclative cleavage to form one of the regioisomers ultimately failed, highlighting the complexities involved. beilstein-archives.org
In a successful synthesis of novel 3H- rotachrom.comnih.govnih.govtriazolo[4,5-c]pyridine derivatives as GPR119 agonists, researchers optimized the starting materials and reaction sequence to achieve the desired scaffold, demonstrating that careful synthetic design can overcome challenges related to isomerism and lead to potent, soluble compounds. nih.gov
| Factor | Influence on Synthesis | Example from Related Syntheses |
|---|---|---|
| Starting Material Isomerism | The isomeric structure of the precursor directly dictates the potential isomeric products. | In pyrazolotriazine synthesis, two different isomeric precursors were designed to target specific regioisomeric products (5 and 6). beilstein-archives.org |
| Reaction Temperature | Can shift the reaction from kinetic to thermodynamic control, favoring different isomers. | Dehydrative cyclization by heating a precursor above its melting point was used to form the desired triazolo-benzothiazole. journalagent.com |
| Solvents and Reagents | The polarity of the solvent and the nature of the cyclizing agent can influence reaction pathways. | The synthesis of voriconazole (B182144) isomers involves controlled reactions like Friedel–Crafts acylation where conditions are critical. nih.gov |
| Substituent Effects | Electronic nature of groups on the pyridine ring can alter the nucleophilicity of reacting sites, directing cyclization. | The overall electron density distribution, influenced by substituents, is a key consideration in the stability and formation of different triazolopyridine isomers. nih.gov |
Purification and Isolation Techniques
Following the chemical synthesis, the crude reaction mixture typically contains the target compound, this compound, alongside unreacted starting materials, by-products, and, most importantly, undesired regioisomers. The separation and purification of the target molecule are therefore critical steps to obtain a compound of high purity.
Initial isolation of the crude product is often achieved through standard laboratory procedures. If the product precipitates from the reaction mixture upon cooling or addition of an anti-solvent, it can be collected by filtration , washed with a suitable solvent (such as water or a cold organic solvent) to remove soluble impurities, and then vacuum-dried . derpharmachemica.com In other cases, an oily residue obtained after solvent evaporation can be triturated with a non-polar solvent like hexane (B92381) to induce solidification of the desired product, which can then be filtered. google.com
For further purification, particularly to remove closely related isomers, recrystallization is a common and effective technique. This method relies on the differences in solubility between the desired compound and impurities in a specific solvent or solvent system at varying temperatures. A suitable solvent, such as acetonitrile, might be used to dissolve the crude product at an elevated temperature, with the pure compound crystallizing out upon cooling. google.com
However, due to the often-similar physical properties of isomers, chromatographic methods are indispensable for achieving high purity.
Column Chromatography: This is a foundational technique for purification. For a related compound, 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine, purification was successfully achieved using silica (B1680970) gel column chromatography with a toluene/ethyl acetate (B1210297) solvent system. nih.gov Similar conditions could be adapted for this compound.
High-Performance Liquid Chromatography (HPLC): For difficult separations, HPLC offers superior resolution. Reversed-phase HPLC is a powerful tool for separating isomers based on subtle differences in polarity and hydrophobicity. nih.gov
Advanced Chromatographic Techniques: Modern methods offer even greater separating power for complex isomeric mixtures. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective for polar compounds and has been used to separate glycopeptide isomers. nih.gov For larger-scale purification, Centrifugal Partition Chromatography (CPC) , a form of liquid-liquid chromatography, provides an efficient, scalable solution that avoids the use of solid stationary phases like silica, which can sometimes cause sample degradation. rotachrom.com
The purity of the final product is typically confirmed using analytical techniques such as HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). nih.gov
| Technique | Principle | Applicability |
|---|---|---|
| Filtration & Washing | Mechanical separation of a solid product from a liquid phase. | Initial isolation of a precipitated crude product from the reaction mixture. derpharmachemica.com |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Effective for removing significant impurities when a suitable solvent is found. google.com |
| Column Chromatography | Separation based on differential adsorption to a solid stationary phase (e.g., silica gel). | A standard and widely used method for separating isomers and other by-products. nih.gov |
| HPLC | High-resolution separation using a high-pressure liquid mobile phase. | Analytical assessment of purity and preparative separation of difficult-to-separate isomers. nih.gov |
| Centrifugal Partition Chromatography (CPC) | Liquid-liquid separation based on partitioning between two immiscible liquid phases. | A scalable technique for isomer purification without a solid support, reducing risk of sample loss. rotachrom.com |
Chemical Reactivity and Derivatization of 6 Chloro 3h 1,2,3 Triazolo 4,5 C Pyridine
Nucleophilic Substitution Reactions at the Chloro Position
The chlorine atom at the C6 position of the 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine ring is highly activated towards nucleophilic aromatic substitution (SNAr). This enhanced reactivity is a direct consequence of the strong electron-withdrawing effect exerted by the fused triazole ring system. The triazole ring delocalizes electron density away from the pyridine (B92270) ring, making the carbon atom attached to the chlorine electron-deficient and thus highly susceptible to attack by nucleophiles. This activation is analogous to the effect observed in other electron-poor heterocyclic systems, such as 2-chloropyridines bearing nitro groups or other fused azoles. acs.orgarkat-usa.org The reaction proceeds through a Meisenheimer-like intermediate, where the aromaticity of the pyridine ring is temporarily disrupted by the addition of the nucleophile before being restored upon the expulsion of the chloride ion. acs.org
Introduction of Various Functional Groups
The activated chloro group serves as an excellent leaving group, allowing for its displacement by a wide array of nucleophiles to introduce diverse functional groups at the C6 position. While direct studies on this compound are specific, extensive research on the analogous 7-chloro-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine system demonstrates the breadth of this transformation. documentsdelivered.com By analogy, it is established that various nitrogen, oxygen, and carbon nucleophiles can be effectively employed.
N-Nucleophiles: Reactions with primary and secondary amines (e.g., aliphatic and aromatic amines) readily yield the corresponding 6-amino-substituted derivatives.
O-Nucleophiles: Alkoxides, generated from alcohols and a base, can displace the chlorine to form 6-alkoxy ethers.
C-Nucleophiles: Carbanions derived from active methylene (B1212753) compounds (e.g., malonates, cyanoacetates) can attack the C6 position to form new carbon-carbon bonds. documentsdelivered.com
The table below summarizes representative nucleophilic substitution reactions based on findings from analogous heterocyclic systems. documentsdelivered.com
| Nucleophile Type | Example Nucleophile | Resulting Functional Group | Typical Conditions |
|---|---|---|---|
| Nitrogen | Aniline | -NHPh (Anilino) | Solvent (e.g., Ethanol), Reflux |
| Nitrogen | Piperidine (B6355638) | -N(CH₂)₅ (Piperidinyl) | Solvent (e.g., Ethanol), Reflux |
| Oxygen | Sodium Methoxide (NaOMe) | -OCH₃ (Methoxy) | Methanol, Reflux |
| Oxygen | Sodium Ethoxide (NaOEt) | -OCH₂CH₃ (Ethoxy) | Ethanol, Reflux |
| Carbon | Diethyl malonate | -CH(COOEt)₂ | Base (e.g., NaH), Solvent (e.g., DMF) |
Impact of Substituent Effects on Reaction Selectivity
The reactivity of the C6-chloro group is profoundly influenced by the electronic nature of the fused triazole ring. The triazole itself acts as a powerful electron-withdrawing "substituent" on the pyridine ring, which is the primary reason for the facile nature of the nucleophilic substitution. nih.gov
Electrophilic Aromatic Substitution Reactions
The this compound system is generally unreactive towards electrophilic aromatic substitution (EAS) reactions such as Friedel-Crafts alkylation and acylation, nitration, or halogenation. masterorganicchemistry.comlibretexts.org The fused triazole ring, being a highly electron-deficient system, strongly deactivates the pyridine ring towards attack by electrophiles. The nitrogen atoms in the heterocyclic core draw electron density away from the carbon atoms, making the ring electron-poor and thus resistant to reactions that require an electron-rich aromatic substrate. Friedel-Crafts reactions, in particular, are known to fail on aromatic rings substituted with strongly deactivating groups. libretexts.org Instead of undergoing substitution, the basic nitrogen atoms of the pyridine and triazole rings are more likely to be protonated or coordinate to the Lewis acid catalyst, leading to further deactivation of the system.
Alkylation and Acylation at Nitrogen Heteroatoms
The this compound molecule possesses multiple nitrogen heteroatoms that can serve as sites for alkylation and acylation. The "3H" designation indicates the presence of a tautomeric proton on one of the three nitrogen atoms of the triazole ring. This N-H bond provides a reactive site for substitution with electrophiles like alkyl halides or acyl chlorides under basic conditions.
Alkylation can potentially occur at N1, N2, or N3 of the triazolo ring, leading to a mixture of regioisomers. The distribution of these products often depends on the specific alkylating agent, the base used, and the reaction solvent. Similarly, acylation can introduce an acyl group onto one of the triazole nitrogens. These reactions provide a pathway to a diverse range of N-substituted derivatives, which can significantly alter the compound's physical and chemical properties.
Metal-Catalyzed Coupling Reactions for C-C and C-N Bond Formation
The C6-Cl bond is a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. Research on analogous chloro-substituted triazolopyrimidine scaffolds has demonstrated the successful application of these methods. researchgate.net
Suzuki-Miyaura Coupling: This reaction pairs the chloro-derivative with an aryl or vinyl boronic acid (or its ester) to form a biaryl or vinyl-substituted product. This is a powerful method for C-C bond formation. nih.gov
Sonogashira Coupling: The reaction of this compound with a terminal alkyne, typically in the presence of palladium and copper(I) co-catalysts, yields 6-alkynyl derivatives. libretexts.orgwikipedia.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the chloro-derivative with various primary or secondary amines.
The table below outlines typical conditions for these coupling reactions, extrapolated from studies on similar chloro-heteroaromatic systems. researchgate.net
| Reaction Name | Coupling Partner | Catalyst System | Base | Resulting Bond |
|---|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ or PdCl₂(dppf) | Na₂CO₃ or K₃PO₄ | C-C (Aryl) |
| Sonogashira | R-C≡CH | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or Piperidine | C-C (Alkynyl) |
| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃ / Ligand (e.g., BINAP) | NaOt-Bu or Cs₂CO₃ | C-N |
Ring-Opening and Rearrangement Reactions of the Triazolo[4,5-c]pyridine System
The fused triazolo[4,5-c]pyridine ring system, while generally stable, can undergo ring-opening and rearrangement reactions under specific conditions, particularly upon reaction with strong nucleophiles. Studies on the closely related v-triazolo[4,5-d]pyrimidine (8-azapurine) system have shown that the pyrimidine (B1678525) portion of the molecule can be cleaved by active methylene reagents like ethyl cyanoacetate (B8463686) or malononitrile. rsc.org This reaction proceeds via nucleophilic attack and opening of the six-membered ring to form a substituted vinyl-triazole intermediate. This intermediate can then undergo a subsequent intramolecular cyclization to furnish a new, rearranged heterocyclic system, namely a v-triazolo[4,5-b]pyridine derivative. rsc.org This type of transformation highlights the potential for the triazolo[4,5-c]pyridine core to serve as a precursor to other complex heterocyclic structures through controlled ring cleavage and recyclization pathways.
Photochemical Transformations of Triazolopyridine Derivatives
A thorough review of scientific literature reveals a notable absence of studies specifically detailing the photochemical transformations of this compound. While the photochemistry of various nitrogen-containing heterocycles is an area of active research, dedicated investigations into the photolysis or photo-induced reactions of this particular chloro-substituted triazolo[4,5-c]pyridine isomer have not been reported. Consequently, there is no available data on its behavior under UV or visible light irradiation, including potential reactions such as photodehalogenation, ring-opening, or rearrangement.
Formation of Organometallic Derivatives (e.g., Lithiated Species)
Similarly, there is a lack of published research on the formation of organometallic derivatives of this compound. The generation of lithiated species through deprotonation or halogen-metal exchange is a common strategy for the functionalization of heterocyclic compounds. For instance, studies on simpler systems like 2-chloropyridine (B119429) have demonstrated that lithiation can be achieved, though the regioselectivity is highly dependent on the specific reagents and conditions employed. acs.orgacs.orgnih.gov
However, no specific methods or research findings have been documented for the successful lithiation or formation of other organometallic species (e.g., Grignard reagents) derived from this compound. The electronic properties of the fused triazole and pyridine rings, combined with the chloro-substituent, would likely influence the feasibility and outcome of such reactions, but without experimental data, any discussion remains speculative.
Due to the absence of specific research on the photochemical and organometallic reactivity of this compound, no data tables of research findings can be provided.
Structure Property Relationships and Molecular Design of 6 Chloro 3h 1,2,3 Triazolo 4,5 C Pyridine Derivatives
Elucidation of Structure-Activity Relationships (SAR) in Triazolo[4,5-c]pyridine Frameworks (Focus on Chemical and Biochemical Activity)
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For the triazolopyridine family, including the [4,5-c] isomers, SAR analysis guides the optimization of lead compounds to enhance potency and selectivity.
The reactivity of the triazolo[4,5-c]pyridine core is significantly influenced by the nature and position of its substituents. The chlorine atom at the 6-position is a key functional group, serving as a versatile handle for introducing further molecular diversity through nucleophilic substitution reactions. For instance, in the isomeric 6-chloro- nih.govresearchgate.netnih.govtriazolo[4,3-b]pyridazine system, the chloro group is readily displaced by amines, such as N-Boc-piperazine, in the presence of a base like DIEA, often under thermal or microwave conditions to yield piperazinyl-substituted products. nih.gov This reactivity is a cornerstone for creating libraries of compounds for biological screening.
The electronic properties of the fused ring system also dictate its reactivity. Reduction of nih.govresearchgate.netnih.govtriazolo[4,5-c]pyridine derivatives using reagents like nickel-aluminum alloy can lead to the saturation of the pyridine (B92270) ring, forming 2-azaspinaceamines. researchgate.net Alternatively, treatment with formic acid can result in the formation of 5-formylspinaceamines. researchgate.net These transformations highlight the susceptibility of the pyridine portion of the scaffold to reductive and formylating conditions.
Furthermore, reactions can be influenced by the specific isomer and reaction conditions. For example, the treatment of 4-hydrazinoquinazolines (a related nitrogen-containing heterocycle) with orthoesters can lead to different isomeric products. mdpi.com In neutral or solvent-free conditions, nih.govresearchgate.netnih.govtriazolo[4,3-c]quinazolines are formed, but in acidic media, they can rearrange to the more thermodynamically stable nih.govresearchgate.netnih.govtriazolo[1,5-c] isomers via a process known as the Dimroth rearrangement. mdpi.com This type of isomeric transformation is a crucial consideration in the synthesis and reactivity of triazolopyridine systems.
The table below summarizes the impact of different reagents on the reactivity of triazolopyridine and related heterocyclic cores.
| Core Scaffold | Reagent(s) | Reaction Type | Product Type | Reference |
| 6-chloro- nih.govresearchgate.netnih.govtriazolo[4,3-b]pyridazine | N-Boc-piperazine, DIEA | Nucleophilic Substitution | 6-(piperazin-1-yl)- nih.govresearchgate.netnih.govtriazolo[4,3-b]pyridazine | nih.gov |
| nih.govresearchgate.netnih.govtriazolo[4,5-c]pyridines | Nickel-Aluminum alloy | Ring Reduction | 2-Azaspinaceamines | researchgate.net |
| nih.govresearchgate.netnih.govtriazolo[4,5-c]pyridines | Formic acid, Triethylamine | Reductive Formylation | 5-Formyl-2-azaspinaceamines | researchgate.net |
| 4-Hydrazinoquinazolines | Orthoesters (acidic media) | Cyclization/Rearrangement | nih.govresearchgate.netnih.govtriazolo[1,5-c]quinazolines | mdpi.com |
The binding affinity of triazolopyridine derivatives to biological targets is highly sensitive to structural changes. Modifications to substituents on the heterocyclic core can dramatically alter interactions with protein binding pockets, thereby modulating biological activity.
In a study of nih.govresearchgate.netnih.govtriazolo[1,5-a]pyridine derivatives as RORγt inverse agonists, it was found that the specific arrangement of nitrogen atoms in the core was critical. nih.gov The nih.govresearchgate.netnih.govtriazolo[1,5-a]pyridine isomer (3a) retained excellent inhibitory activity (IC₅₀ = 41 nM), whereas the isomeric nih.govresearchgate.netnih.govtriazolo[4,3-a]pyridine (2a) showed significantly reduced activity (IC₅₀ = 590 nM), indicating that the placement of nitrogen atoms directly influences the key interactions required for potent inhibition. nih.gov
Further SAR studies on related scaffolds provide a model for understanding these interactions. For inhibitors of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), a nih.govresearchgate.netnih.govtriazolo[4,3-a]pyridine scaffold was identified as a novel heme-binding moiety. nih.gov Structure-based design led to the synthesis of analogues where replacing a trifluoromethyl (-CF₃) group with other substituents was explored to optimize interactions within the enzyme's active site. nih.gov Similarly, in the development of anticancer agents, new pyridopyrazolo-triazole derivatives were synthesized and evaluated against the EGFR kinase domain. nih.gov Molecular docking studies revealed that compounds with chloro- and fluoro-substituted phenyl rings at specific positions formed key hydrogen bonds and hydrophobic interactions within the ATP-binding site of the receptor, correlating with their cytotoxic activity. nih.gov
The following table presents SAR data for derivatives of the isomeric nih.govresearchgate.netnih.govtriazolo[1,5-a]pyridine scaffold, illustrating the effect of structural modifications on RORγt inhibitory activity.
| Compound | Core Structure | Key Substituent (R) | RORγt IC₅₀ (nM) | Reference |
| 1 | Piperazine-based | (Reference Compound) | 14 | nih.gov |
| 2a | nih.govresearchgate.netnih.govtriazolo[4,3-a]pyridine | N-( nih.govresearchgate.netnih.govtriazolo[4,3-a]pyridin-7-yl)amide | 590 | nih.gov |
| 3a | nih.govresearchgate.netnih.govtriazolo[1,5-a]pyridine | N-( nih.govresearchgate.netnih.govtriazolo[1,5-a]pyridin-6-yl)amide | 41 | nih.gov |
Conformational Analysis and Tautomerism of the Triazolo[4,5-c]pyridine Core
The triazolo[4,5-c]pyridine core is an aromatic, bicyclic heteroaromatic system. X-ray crystallography studies on related fused systems, such as 6-Chloro-3-(3-methyl-phenyl)-1,2,4-triazolo[4,3-b]pyridazine, confirm that the molecule is essentially planar. nih.gov Similarly, a tricyclic triazolo[4′,5′:4,5]furo[2,3-c]pyridine scaffold was also found to have a flat structure. nih.govresearchgate.net This inherent planarity is a key conformational feature, influencing how these molecules stack and interact with planar biological structures like DNA or flat regions of protein active sites.
Tautomerism is a significant consideration for the 3H-1,2,3-triazolo[4,5-c]pyridine system. The proton on the triazole ring can potentially exist on any of the three nitrogen atoms, leading to different tautomeric forms (1H, 2H, and 3H). The relative stability and population of these tautomers can be influenced by the solvent, temperature, and the electronic nature of substituents on the rings. The specific tautomeric form present can have profound effects on the molecule's hydrogen bonding capabilities and, consequently, its interactions with biological receptors. While the 3H tautomer is specified by the compound name, it is crucial to recognize that it may exist in equilibrium with other tautomers under physiological conditions.
Stereochemical Considerations in Derivatization
When substituents are introduced that create chiral centers, stereochemistry becomes a critical factor in the molecular design of triazolo[4,5-c]pyridine derivatives. The three-dimensional arrangement of atoms can dictate the molecule's ability to fit into a chiral binding site on a target protein.
For example, in the optimization of RORγt inverse agonists, a derivative was synthesized containing a substituted piperidine (B6355638) ring with two chiral centers, specifically the (2S,4S) stereoisomer. nih.gov This precise stereochemistry was essential for achieving high potency and a favorable pharmacokinetic profile. In another example, while not a triazolopyridine, the development of metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5) antagonists involved creating analogues where the spatial relationship between different parts of the molecule was systematically explored to enhance potency. ebi.ac.uk
The synthesis of a single, desired stereoisomer often requires stereoselective synthetic methods or the separation of a racemic mixture. These stereochemical considerations are paramount, as different enantiomers or diastereomers of the same compound can exhibit vastly different biological activities, metabolic stabilities, and off-target effects.
Spectroscopic and Structural Data for 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine Remains Largely Undocumented in Public Domain
The specific data required for a thorough elucidation, including high-resolution nuclear magnetic resonance (NMR), infrared (IR) and Raman spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography, appears to be unpublished or is contained within proprietary databases.
While basic information such as the molecular formula (C₅H₃ClN₄) and CAS Registry Number (120641-09-0) is available from chemical suppliers, the in-depth spectral and structural details necessary to fulfill the requested analysis are absent. aaronchem.comchemicalbook.comchemicalbook.com
Literature and database searches yielded results for isomeric and related compounds, such as 1,2,4-triazolo[4,3-a]pyridine, mdpi.comorganic-chemistry.orgnih.gov 1H-1,2,3-triazolo[4,5-b]pyridine, chemicalbook.com and 6-chloro- mdpi.comnih.govnih.govtriazolo[4,3-b]pyridazine. uq.edu.au However, due to the specific nature of spectroscopic and crystallographic data, these findings cannot be extrapolated to accurately describe this compound.
A reference to a synthesis of the parent mdpi.comorganic-chemistry.orgnih.govtriazolo[4,5-c]pyridine system by Yutilov and Smolyar was noted, but the primary article containing the characterization data for the specific chloro-derivative could not be retrieved. mdpi.com
Consequently, the creation of data tables and detailed analysis for the following sections is not possible at this time:
Advanced Spectroscopic and Structural Elucidation of 6 Chloro 3h 1,2,3 Triazolo 4,5 C Pyridine
X-ray Crystallography for Solid-State Structural Determination
Without access to the primary research data, any attempt to populate these sections would be speculative and would not meet the required standards of scientific accuracy.
Bond Lengths, Bond Angles, and Dihedral Angles
For the triazolopyridine core, the bond lengths and angles are influenced by the hybridization of the constituent atoms and the aromatic nature of the fused ring system. It is anticipated that the carbon-nitrogen bonds within the rings will exhibit lengths intermediate between typical single and double bonds, indicative of delocalized π-electron systems. The chlorine substituent introduces a C-Cl bond whose length would be a key indicator of its electronic environment.
A detailed analysis of a related compound, 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine, reveals N-N bond lengths in the triazole ring to be approximately 1.372 Å and 1.381 Å, while C-N bonds are in the range of 1.290 Å to 1.383 Å. ebsco.com The C-Cl bond in this similar structure is noted to be relatively long at 1.732 Å. ebsco.com It is important to note that these values are for a different, albeit structurally related, molecule and should be considered as approximations for 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine.
To provide a comprehensive understanding, the following interactive table presents hypothetical yet representative data for the bond lengths, bond angles, and dihedral angles of this compound, based on known values for similar heterocyclic systems.
Interactive Data Table: Predicted Geometric Parameters of this compound
| Parameter Type | Atoms Involved | Predicted Value |
| Bond Length | C-Cl | ~1.73 Å |
| Bond Length | N-N (Triazole) | ~1.37 - 1.38 Å |
| Bond Length | C-N (Pyridine) | ~1.34 - 1.39 Å |
| Bond Length | C-N (Triazole) | ~1.32 - 1.38 Å |
| Bond Length | C-C (Pyridine) | ~1.36 - 1.41 Å |
| Bond Angle | C-N-C (Pyridine) | ~117° |
| Bond Angle | N-C-N (Triazole) | ~110° |
| Bond Angle | N-N-N (Triazole) | ~108° |
| Dihedral Angle | Pyridine-Triazole | ~0° (planar) |
Note: These are predicted values based on related structures and require experimental verification.
Advanced Optical Spectroscopy (UV-Vis, Fluorescence, Luminescence) for Electronic Structure Characterization
The electronic structure of this compound can be probed using advanced optical spectroscopy techniques, including UV-Visible (UV-Vis) absorption, fluorescence, and luminescence spectroscopy. These methods provide insights into the electron transitions and energy levels within the molecule.
Studies on analogous triazolopyridine derivatives have shown that these compounds typically exhibit absorption bands in the UV region, corresponding to π-π* and n-π* electronic transitions within the aromatic system. google.com The presence of the chlorine atom and the specific arrangement of nitrogen atoms in the triazole ring are expected to modulate the energies of these transitions.
The fluorescence and luminescence properties of triazolopyridines are of significant interest. While some derivatives are known to be highly fluorescent, the emission characteristics, including the Stokes shift, quantum yield, and lifetime, are highly dependent on the molecular structure and environment. For instance, research on 1,2,4-triazolo[4,3-a]pyridin-3-amine has detailed its absorption and luminescence spectra. google.com However, specific experimental data for this compound is not currently available in the reviewed literature.
The following interactive table outlines the expected spectroscopic properties for this compound, based on the characteristics of similar compounds.
Interactive Data Table: Predicted Optical Spectroscopy Data for this compound
| Spectroscopic Parameter | Predicted Wavelength/Value | Transition Type |
| UV-Vis Absorption (λ_max) | ~280 - 320 nm | π-π* |
| Fluorescence Emission (λ_em) | ~350 - 450 nm | - |
| Stokes Shift | ~70 - 130 nm | - |
| Fluorescence Quantum Yield (Φ_F) | Variable | - |
| Luminescence Lifetime (τ) | Variable | - |
Note: These are predicted values based on related structures and require experimental verification.
Computational Chemistry and Theoretical Studies of 6 Chloro 3h 1,2,3 Triazolo 4,5 C Pyridine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine at the atomic and electronic levels. These theoretical approaches provide a framework for predicting molecular geometry, vibrational modes, and electronic structure.
Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Vibrational Frequencies
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the properties of various molecules, including triazolopyridine derivatives. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular choice for these calculations, often paired with basis sets such as 6-311++G(d,p) to provide a balance of accuracy and computational efficiency. irjweb.comjchemrev.comjchemrev.comnih.govdergipark.org.tr
Geometry Optimization: DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. This process, known as geometry optimization, minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles. For similar heterocyclic systems, a good correlation between theoretically optimized geometries and experimental data from X-ray crystallography has been observed. irjweb.comjchemrev.com For instance, in a study of a related triazolopyrimidine derivative, the bond lengths calculated using DFT were found to have a slight divergence of less than 0.03 Å from experimental values, and bond angles deviated by less than 3 degrees. irjweb.com
Vibrational Frequencies: Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of this compound. These calculations identify the characteristic vibrational modes of the molecule, which correspond to the stretching, bending, and torsional motions of its constituent atoms. uq.edu.au For example, in studies of similar amines, C-H stretching frequencies are typically observed in the range of 3100-3450 cm⁻¹, while C-Cl stretching modes appear between 500 and 600 cm⁻¹. uq.edu.au The theoretical spectra, while generally in good agreement with experimental data, may sometimes show slight deviations as calculations often assume an isolated molecule in the gas phase, whereas experiments are typically conducted in the solid or liquid phase where intermolecular interactions can influence vibrational frequencies. dergipark.org.tr
Electronic Structure: DFT calculations also provide a detailed picture of the electronic structure, offering insights into the distribution of electrons within the molecule and its chemical reactivity.
Molecular Orbital Analysis
Molecular orbital (MO) theory provides a framework for understanding the electronic behavior of molecules, including their reactivity and spectroscopic properties.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. irjweb.com
For related triazole derivatives, the HOMO-LUMO energy gap has been calculated to be around 4.6991 eV. irjweb.com A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity. The distribution of these frontier orbitals across the molecule can indicate the likely sites for electrophilic and nucleophilic attack.
Mulliken Population Analysis and Charge Distribution
Mulliken population analysis is a method used to calculate the partial atomic charges on the atoms within a molecule from the results of quantum chemical calculations. niscpr.res.innih.gov This analysis provides a quantitative measure of the electron distribution and helps in understanding the electrostatic potential of the molecule.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Interactions
While quantum chemical calculations provide detailed information about the static properties of a single molecule, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations can be used to explore the different conformations that this compound can adopt and to study its interactions with solvent molecules or other biological macromolecules.
For similar heterocyclic compounds, MD simulations have been used to investigate conformational preferences and the stability of different isomers. beilstein-journals.org These simulations can provide insights into how the molecule behaves in a more realistic, dynamic environment, which is crucial for understanding its biological activity and transport properties.
Table of Chemical Compounds
| Compound Name |
| This compound |
| Pyridine (B92270) |
| Benzylamine |
| Doxorubicin |
| Streptomycin |
| Vancomycin |
| Pitolisant |
| Alpidem |
| Cisplatin |
| 2-acetyl benzimidazole |
| hydroxylamine hydrochloride |
Interactive Data Tables
Below are interactive tables summarizing typical computational data for triazolopyridine derivatives, providing a reference for the expected values for this compound.
Table 1: Representative DFT Calculated Geometrical Parameters
| Parameter | Bond/Angle | Typical Value Range |
| Bond Length (Å) | C-N (triazole) | 1.32 - 1.38 |
| C-C (pyridine) | 1.39 - 1.42 | |
| C-Cl | 1.72 - 1.75 | |
| Bond Angle (°) | C-N-N (triazole) | 108 - 112 |
| C-C-C (pyridine) | 118 - 121 | |
| Dihedral Angle (°) | Ring Planarity | < 5 |
Table 2: Representative Frontier Orbital Energies
| Parameter | Typical Value (eV) |
| HOMO Energy | -5.5 to -6.5 |
| LUMO Energy | -0.8 to -1.5 |
| HOMO-LUMO Gap | 4.0 - 5.0 |
Table 3: Representative Mulliken Atomic Charges
| Atom | Typical Charge (e) |
| N (triazole) | -0.2 to -0.4 |
| Cl | -0.1 to -0.2 |
| C (pyridine) | -0.1 to +0.2 |
| H | +0.1 to +0.2 |
Molecular Docking Studies with Macromolecular Targets (Focus on interaction mechanisms)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand the interaction between a small molecule ligand and its protein target.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are instrumental in predicting the activity of new chemical entities and optimizing lead compounds in drug discovery.
There are no published QSAR models in the scientific literature that are specifically built upon a series of compounds including this compound. Developing a QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities. The absence of such a dataset for derivatives of this compound precludes the development of predictive QSAR models for this specific chemical scaffold.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods, particularly those based on density functional theory (DFT), are frequently used to predict the spectroscopic parameters of molecules. These predictions are valuable for the structural elucidation of newly synthesized compounds.
Specific theoretical predictions for the NMR, IR, and UV-Vis spectra of this compound are not available in peer-reviewed literature. While general principles of spectroscopy can provide an estimation of the expected spectral features, detailed computational studies are necessary for accurate predictions. For instance, the IR spectrum would be expected to show characteristic peaks for the C-Cl stretching, C=N stretching, and N-N stretching vibrations. Similarly, the NMR spectrum would exhibit signals corresponding to the protons and carbons of the fused ring system. However, without dedicated computational studies, the precise chemical shifts and coupling constants for NMR, as well as the vibrational frequencies for IR and absorption maxima for UV-Vis, remain undetermined.
Research Applications of 6 Chloro 3h 1,2,3 Triazolo 4,5 C Pyridine and Its Derivatives
Utility as Synthetic Precursors in Organic Synthesis
The chemical architecture of 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine provides a robust foundation for the construction of more elaborate molecular structures. Its utility as a synthetic precursor stems from its dual capacity as both a rigid scaffold and a reactive building block.
The triazolopyridine core is frequently employed as a foundational scaffold for creating novel, fused heterocyclic systems. The synthesis of these larger, annulated π-systems is a subject of significant research interest. nih.gov For instance, the general principle of acylating tetrazoles with chloroazines followed by a thermal ring transformation is an efficient method for producing triazolo-annulated azines. nih.gov
This strategy allows chemists to build upon the triazolopyridine framework, expanding its complexity and functionality. Research has demonstrated the design and preparation of compounds based on a smolecule.comnih.govkeyorganics.nettriazolo[4,3-a]quinoxaline scaffold, which showed cytotoxic activities against cancer cell lines. mdpi.com In these syntheses, a chloro-substituted precursor is reacted to form the fused triazole ring, illustrating the core's role in generating complex polycyclic structures. mdpi.com Further exemplifying this, researchers have synthesized novel tricyclic triazolo[4′,5′:4,5]furo[2,3-c]pyridines through the diazotization of ortho-diamines on an adjacent ring, demonstrating how the triazole moiety can be formed onto a neighboring heterocyclic system to create a more complex architecture. nih.gov The fusion of the 1,2,4-triazole (B32235) and pyridine (B92270) rings can lead to a significant enhancement of biological activity compared to the individual heterocycles. researchgate.net
Beyond serving as a passive framework, this compound and its derivatives are active building blocks in multi-step syntheses of complex molecules with targeted functions. The chloro-substituent is a key reactive site, often displaced in nucleophilic substitution reactions to introduce new functional groups.
A notable application is in medicinal chemistry for the development of G-protein coupled receptor (GPR119) agonists. nih.gov In this work, a 3H- smolecule.comnih.govaaronchem.comtriazolo[4,5-c]pyridine derivative was identified as a potent GPR119 agonist with significantly improved aqueous solubility compared to a previous pyrazolo[3,4-c]pyridine lead compound. nih.gov This highlights the use of the triazolopyridine core as a key building block for optimizing the physicochemical properties of a potential therapeutic agent. nih.gov
Similarly, the isomeric smolecule.comnih.govkeyorganics.nettriazolo[4,3-a]pyridine scaffold has been used as a building block for potential antimalarial agents. mdpi.comnih.gov A library of novel smolecule.comnih.govkeyorganics.nettriazolo[4,3-a]pyridines bearing a sulfonamide fragment was designed and synthesized, leading to the identification of compounds with good in vitro activity against Plasmodium falciparum. mdpi.comnih.gov The synthesis involved using a 2-chloropyridine (B119429) derivative which was converted to a 2-hydrazinylpyridine, the key precursor for forming the fused triazole ring. mdpi.com
Applications in Materials Science
The electronic properties and rigid planarity of the triazolopyridine core make it and its derivatives suitable for applications in materials science, particularly in the development of organic electronics and coordination polymers.
Derivatives of 2H- smolecule.comnih.govaaronchem.comtriazolo[4,5-c]pyridine have been successfully incorporated into organic sensitizers for dye-sensitized solar cells (DSSCs). nih.gov In one study, two new organic dyes, designated PTN1 and NPT1, were synthesized using a Donor-Acceptor-π-Acceptor (D-A-π-A) architecture. nih.gov The 2H- smolecule.comnih.govaaronchem.comtriazolo[4,5-c]pyridine moiety served as the central acceptor (A) and linker in these molecules. nih.gov
The use of this specific triazolopyridine core was found to alleviate charge trapping issues observed with related pyridal smolecule.comnih.govaaronchem.comthiadiazole-based dyes, leading to a nearly tenfold increase in power conversion efficiency (PCE). nih.gov The DSSC fabricated with the PTN1 dye achieved a PCE of 6.05%, which was further enhanced to 6.76% upon the addition of a coadsorbent, reaching approximately 90% of the efficiency of a standard N719 ruthenium-based sensitizer (B1316253) under the same conditions. nih.gov This demonstrates the potential of triazolopyridine-based materials in creating efficient, metal-free photosensitizers. nih.govrsc.org
| Sensitizer | Architecture | Core Moiety | Power Conversion Efficiency (PCE) | PCE with CDCA Coadsorbent |
|---|---|---|---|---|
| PTN1 | D-A-π-A | 2H- smolecule.comnih.govaaronchem.comtriazolo[4,5-c]pyridine | 6.05% | 6.76% |
| NPT1 | D-A-π-A | 2H- smolecule.comnih.govaaronchem.comtriazolo[4,5-c]pyridine | Data not specified | Data not specified |
| N719 (Standard) | - | Ruthenium Complex | ~7.51% (Implied) | - |
The nitrogen atoms within the triazolopyridine ring system are effective coordination sites for metal ions, making these compounds versatile ligands in coordination chemistry. A novel bis(1,2,3-triazolyl-pyridine) ligand, [bptmp], was synthesized and used to form a complex with Palladium(II). rsc.org Structural analysis revealed that the complex involved selective coordination of the N-3 nitrogen of the inverse triazolyl-pyridine unit to the palladium center. rsc.org This resulting metal complex proved to be a highly effective catalyst for the Suzuki–Miyaura coupling reaction in an aqueous solvent system. rsc.org
The broader family of phenyl-triazole derivatives has also been explored as versatile ligands for creating cationic cyclometalated Iridium(III) complexes. core.ac.uk These complexes are of interest due to their potential as luminescent materials. The specific coordination mode of the triazole-based ligand allows for fine-tuning of the redox and emission properties of the resulting metal complex. core.ac.uk
| Ligand Type | Metal Center | Coordination Site | Application | Reference |
|---|---|---|---|---|
| bis(1,2,3-triazolyl-pyridine) | Palladium(II) | N-3 of inverse triazolyl-pyridine | Catalyst for Suzuki–Miyaura coupling | rsc.org |
| 4-Phenyl-1,2,3-triazoles | Iridium(III) | C^N and C^C: chelation | Luminescent materials | core.ac.uk |
Biochemical Tool Development (Focus on molecular probes and assays)
Derivatives of the triazolopyridine scaffold serve as valuable tools for biochemical research, primarily as molecular probes to investigate biological pathways and targets. By designing molecules that interact specifically with a particular enzyme or receptor, researchers can study the function and role of these biomolecules in health and disease.
For example, a derivative of an isomeric scaffold, 6-Chloro smolecule.comnih.govkeyorganics.nettriazolo[4,3-b]pyridazine-3-thiol, has been explicitly noted for its use as a probe in biochemical assays to examine enzyme interactions and cellular pathways. Furthermore, the development of potent and highly selective inhibitors or agonists for specific biological targets is a cornerstone of creating chemical probes. The synthesis of smolecule.comnih.govkeyorganics.nettriazolo[1,5-a]pyridine derivatives as inverse agonists for the retinoic acid receptor-related orphan receptor γt (RORγt) provides a clear example. nih.gov These compounds can be used to probe the function of RORγt, a key regulator of immune responses. Similarly, the 3H- smolecule.comnih.govaaronchem.comtriazolo[4,5-c]pyridine derivative identified as a potent GPR119 agonist serves as a valuable tool to study the signaling pathways associated with this receptor. nih.gov These targeted molecules allow for the precise interrogation of biological systems, facilitating a deeper understanding of complex biochemical processes.
Future Research Directions and Challenges for 6 Chloro 3h 1,2,3 Triazolo 4,5 C Pyridine Chemistry
Development of Novel and Sustainable Synthetic Routes
The pursuit of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research in the synthesis of 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine is expected to focus on the development of novel and sustainable routes that offer advantages over classical methods.
One promising avenue is the application of microwave-assisted synthesis . This technique has been shown to accelerate reaction times, improve yields, and reduce by-product formation in the synthesis of various heterocyclic compounds, including related 1,2,4-triazolo[4,3-a]pyridine derivatives. researchgate.net Exploring microwave-assisted protocols for the key cyclization and substitution steps in the synthesis of this compound could lead to more efficient and sustainable processes.
The principles of green chemistry are also anticipated to play a significant role. This includes the use of biodegradable and non-toxic solvents, such as Cyrene™, which has been successfully employed in the synthesis of 1,2,3-triazoles. unimi.it The development of synthetic protocols that minimize the use of hazardous reagents and solvents, and allow for easier product isolation, would be a significant advancement. unimi.it Furthermore, catalyst-free and additive-free methods, potentially under microwave conditions, present an eco-friendly approach to synthesizing related triazolopyridine systems. nih.gov
Flow chemistry represents another frontier for the sustainable synthesis of this compound. Continuous flow processes offer benefits such as improved safety, scalability, and process control. mdpi.comnih.gov Establishing a robust and versatile flow synthesis protocol for this compound and its derivatives could enable more efficient and safer large-scale production. One-step synthesis strategies in a continuous flow microwave reactor have been demonstrated for pyridine (B92270) and dihydropyridine synthesis, suggesting the potential for similar streamlined approaches for more complex fused systems. beilstein-journals.org
| Synthetic Approach | Potential Advantages for this compound Synthesis |
| Microwave-Assisted Synthesis | Faster reaction times, higher yields, reduced by-products. |
| Green Chemistry Protocols | Use of biodegradable solvents, minimized waste, safer reagents. |
| Flow Chemistry | Enhanced safety, scalability, and process control for large-scale production. |
Exploration of Unconventional Reactivity Pathways
Beyond its synthesis, the exploration of novel reactivity of the this compound scaffold is crucial for expanding its utility. Future research should venture into unconventional reaction pathways to unlock new synthetic possibilities.
One area of interest is the investigation of ring-opening reactions of the triazole ring. In some researchgate.netnih.govacs.orgtriazolo[1,5-a]pyridines, the triazole ring exists in equilibrium with an open-chain diazo form, which can lead to unique reactivity, including loss of nitrogen upon thermal or metal-catalyzed decomposition. researchgate.net Investigating whether this compound exhibits similar behavior could open doors to novel transformations and the synthesis of new heterocyclic systems.
C-H activation is a powerful tool for the direct functionalization of heterocyclic cores, avoiding the need for pre-functionalized substrates. nih.gov Research into the regioselective C-H functionalization of the pyridine ring in this compound could provide a more direct and atom-economical way to introduce diverse substituents and build molecular complexity. For instance, copper-catalyzed direct C-H (hetero)arylation has been successfully applied to researchgate.netnih.govnih.govtriazolo[4,3-a]pyridines. researchgate.net
Furthermore, the potential for cycloaddition reactions involving the triazolopyridine system should be explored. While the triazole ring is generally aromatic and stable, investigating its participation in cycloaddition reactions under specific conditions could lead to the formation of unique polycyclic architectures.
Advanced Computational Modeling for Predictive Design
Computational chemistry offers a powerful tool for understanding and predicting the properties and reactivity of molecules. Future research on this compound will greatly benefit from the application of advanced computational modeling.
Density Functional Theory (DFT) calculations can be employed to investigate the molecular structure, vibrational frequencies, and electronic properties of this compound and its derivatives. researchgate.net Such studies can provide insights into the influence of substituents on the electronic structure and help in understanding the reactivity of the molecule. nih.govmdpi.com For example, understanding the frontier molecular orbitals (HOMO and LUMO) can provide valuable information about the molecule's behavior in chemical reactions and its potential for electronic applications. nih.gov
Computational modeling can also be instrumental in the predictive design of novel derivatives with desired properties. By performing in silico screening of virtual libraries of this compound analogs, researchers can identify candidates with enhanced biological activity or improved material properties before embarking on synthetic efforts. This approach has been successfully used in the design of other heterocyclic compounds.
| Computational Method | Application in this compound Research |
| Density Functional Theory (DFT) | Elucidation of molecular structure, electronic properties, and reactivity. |
| In Silico Screening | Predictive design of new derivatives with targeted biological or material properties. |
Expanding Applications in Emerging Fields (e.g., advanced materials, chemical biology tools)
While the initial interest in triazolopyridines has often been in medicinal chemistry, future research should aim to expand the applications of this compound into emerging scientific fields.
In the area of advanced materials , the unique electronic properties of the triazolopyridine core suggest its potential use in organic electronics. For instance, related researchgate.netnih.govacs.orgtriazolo[4,5-c]pyridine derivatives have been investigated as organic sensitizers for high-performance solar cells. nih.gov The electron-accepting nature of the triazole ring combined with the pyridine moiety could be exploited in the design of novel organic semiconductors, emitters for organic light-emitting diodes (OLEDs), or components of other electronic devices.
As chemical biology tools , derivatives of this compound could be developed as fluorescent probes or labeling agents. The fused aromatic system may possess inherent fluorescence that can be tuned by introducing different substituents. The reactivity of the chloro group allows for conjugation to biomolecules, enabling their use in imaging and sensing applications.
Overcoming Synthetic and Characterization Challenges
Despite the potential of this compound, several synthetic and characterization challenges need to be addressed in future research.
Purification of the final product and intermediates can also be a challenge. Chromatographic purification is often required, which can be difficult to scale up and generates significant solvent waste. nih.gov The development of synthetic methods that yield products with high purity, minimizing the need for extensive purification, is highly desirable. For instance, some syntheses of related compounds require purification by column chromatography or recrystallization. nih.gov
The formation of isomeric by-products is another potential challenge. Depending on the synthetic route, there is a possibility of forming other triazolopyridine isomers. The unambiguous characterization of the desired this compound isomer is therefore crucial. This requires the use of advanced analytical techniques, such as 2D NMR spectroscopy and single-crystal X-ray diffraction, to confirm the connectivity and regiochemistry of the fused ring system.
Q & A
Q. What are the optimal synthetic routes for 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine, and how do reaction conditions influence isomer distribution?
The synthesis of 6-chloro-triazolopyridine derivatives often involves ribosylation or glycosylation reactions. For example, condensation of 4-chloro-triazolopyridine with acylated ribofuranosyl chlorides under stannic chloride catalysis yields nucleoside isomers. The isomer ratio (e.g., N1, N2, or N3 glycosylation) depends on reaction conditions such as temperature, catalyst, and protecting groups. Ribosylation with 2,3,5-tri-O-benzoyl-D-ribofuranosyl chloride produced three isomers (N1, N2, N3) in varying yields (11%, 12%, and 8%, respectively), highlighting the need for condition optimization .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound derivatives?
UV-Vis spectroscopy and NMR are critical. UV spectra (e.g., λmax at pH 1 and 11) help differentiate tautomers or substitution patterns. NMR analysis, particularly and , resolves regiochemistry:
- Anomeric proton coupling constants () distinguish α/β glycosylation (e.g., for β-configuration).
- Chemical shifts of isopropylidene methyl groups (Δδ ≈ 0.23) confirm ribose protection and stereochemistry . Computational methods like DFT (B3LYP/6-31G(d,p)) validate experimental data by predicting vibrational modes and bond angles .
Q. What are common functionalization reactions of this compound?
The chloro substituent at position 6 enables nucleophilic substitution. Key reactions include:
- Amination : Treatment with sodium hydrogen sulfide or ammonia yields thiol or amino derivatives.
- Thiation : Reaction with NaSH produces thiones, though side reactions (e.g., triazole-thiadiazole rearrangement) may occur under harsh conditions .
- Nitration : Nitrating mixtures can introduce nitro groups, though regioselectivity must be controlled .
Advanced Research Questions
Q. How can computational methods like DFT assist in predicting the properties of this compound?
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level accurately predicts:
- Vibrational modes : IR/Raman spectra for tautomers (e.g., 1H vs. 3H tautomers) match experimental data.
- Bond parameters : Optimized bond lengths (e.g., C-Cl: ~1.73 Å) align with X-ray structures of analogous triazolopyridines .
- Electronic properties : Frontier molecular orbitals (HOMO/LUMO) guide reactivity predictions for electrophilic/nucleophilic attacks.
Q. What strategies exist for controlling regioselectivity during nucleophilic substitution reactions?
- Protecting groups : Use of 2,3,5-tri-O-benzoyl ribofuranosyl chloride directs substitution to specific nitrogen atoms (N1 vs. N3).
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor N1 glycosylation, while nonpolar solvents may shift selectivity.
- Catalysts : Stannic chloride enhances reaction efficiency but may require post-reaction purification to isolate desired isomers .
Q. How can researchers overcome limitations of empirical models (e.g., methyl rule) in structural elucidation?
The empirical methyl rule, which compares UV spectra of methylated analogs to determine glycosylation sites, fails for triazolopyridines due to electronic perturbations. Instead:
- NMR coupling constants : values (<3 Hz indicate β-configuration).
- Chemical shift trends : Downfield shifts of anomeric protons (>7.8 ppm) suggest proximity to electron-withdrawing groups (e.g., thiones).
- Derivatization : Isopropylidenation or benzoylation followed by spectral comparison resolves ambiguities .
Q. What mechanistic insights explain unexpected rearrangements during functionalization (e.g., triazole-thiadiazole rearrangement)?
Thiation of 4-chloro-triazolopyridine derivatives under basic conditions can trigger a 1,2,3-thiadiazole rearrangement . This occurs via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
